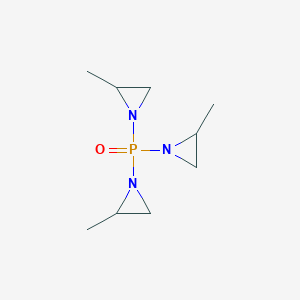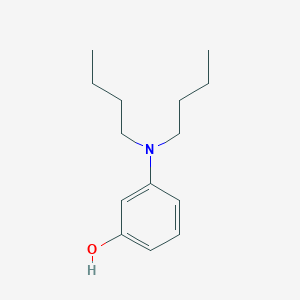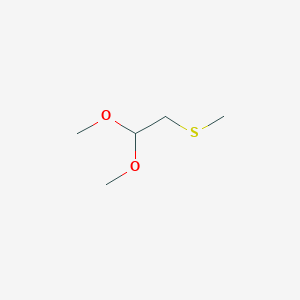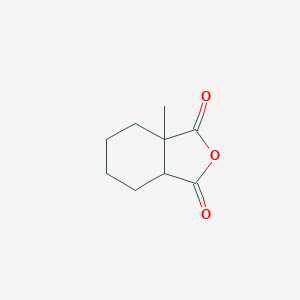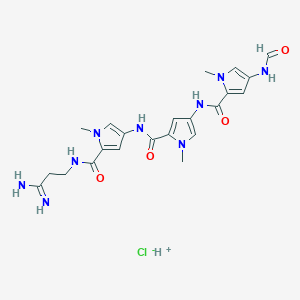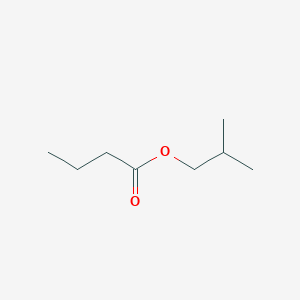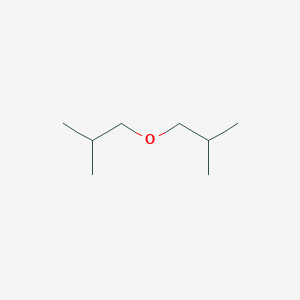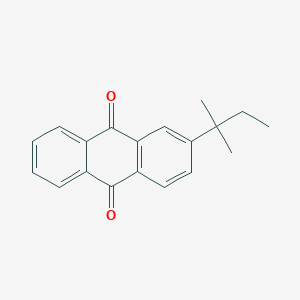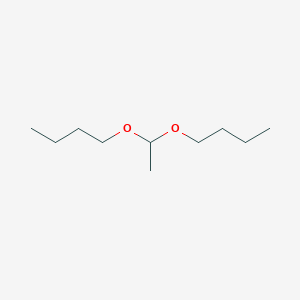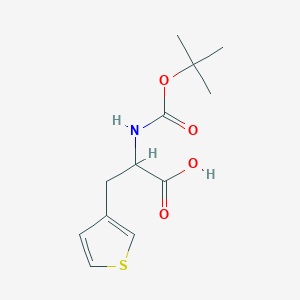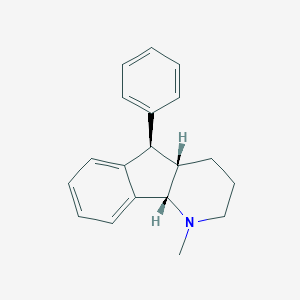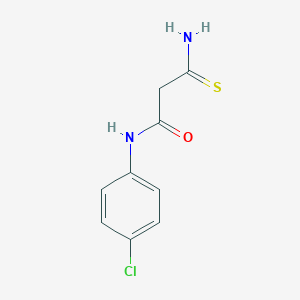
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CAPTTP and has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of CAPTTP is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It is also believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemische Und Physiologische Effekte
CAPTTP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CAPTTP is its potential applications in different fields of scientific research. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of CAPTTP is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CAPTTP. One of the major directions is the exploration of its potential applications in the field of drug discovery. It is also important to study its mechanism of action in more detail to understand its potential therapeutic benefits. Additionally, it is important to explore its toxicity profile to determine its safety for use in humans.
Conclusion:
In conclusion, CAPTTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CAPTTP in different fields of scientific research.
Synthesemethoden
The synthesis of CAPTTP can be achieved using different methods. One of the most commonly used methods is the reaction between 4-chlorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain CAPTTP. Another method involves the reaction between 4-chlorobenzaldehyde and thiosemicarbazone in the presence of acetic acid, followed by the treatment with hydrochloric acid to obtain CAPTTP.
Wissenschaftliche Forschungsanwendungen
CAPTTP has been extensively studied for its potential applications in different fields of scientific research. One of the major applications of CAPTTP is in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
CAS-Nummer |
102817-87-8 |
|---|---|
Produktname |
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide |
Molekularformel |
C9H9ClN2OS |
Molekulargewicht |
228.7 g/mol |
IUPAC-Name |
3-amino-N-(4-chlorophenyl)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C9H9ClN2OS/c10-6-1-3-7(4-2-6)12-9(13)5-8(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
UJHBOWCXQRFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



